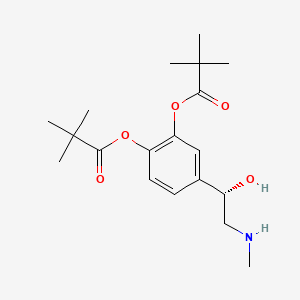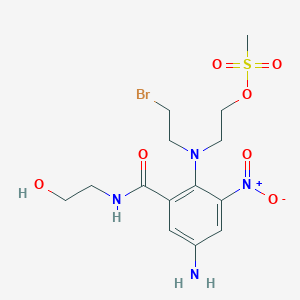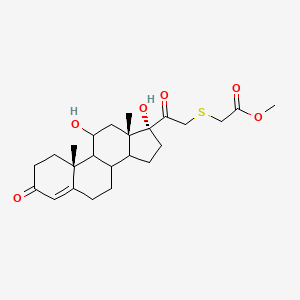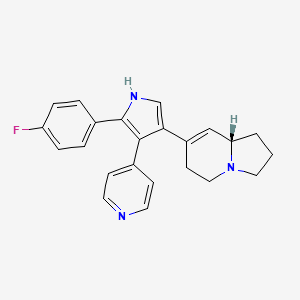
4V9C6Fbz7M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine, also known by its identifier 4V9C6Fbz7M, is a bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and a hexahydroindolizine core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine involves multiple steps, starting with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl and pyridinyl groups. The final step involves the formation of the hexahydroindolizine core. The reaction conditions typically include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, tetrahydrofuran
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to the central nervous system.
Industry: Utilized in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways involved may include the modulation of neurotransmitter release and receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine include:
- 7-(5-(4-chlorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine
- 7-(5-(4-bromophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine
Uniqueness
The uniqueness of 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
321344-57-4 |
|---|---|
Molekularformel |
C23H22FN3 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
(8aS)-7-[5-(4-fluorophenyl)-4-pyridin-4-yl-1H-pyrrol-3-yl]-1,2,3,5,6,8a-hexahydroindolizine |
InChI |
InChI=1S/C23H22FN3/c24-19-5-3-17(4-6-19)23-22(16-7-10-25-11-8-16)21(15-26-23)18-9-13-27-12-1-2-20(27)14-18/h3-8,10-11,14-15,20,26H,1-2,9,12-13H2/t20-/m0/s1 |
InChI-Schlüssel |
KVBWUPVGVUIAIX-FQEVSTJZSA-N |
Isomerische SMILES |
C1C[C@H]2C=C(CCN2C1)C3=CNC(=C3C4=CC=NC=C4)C5=CC=C(C=C5)F |
Kanonische SMILES |
C1CC2C=C(CCN2C1)C3=CNC(=C3C4=CC=NC=C4)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


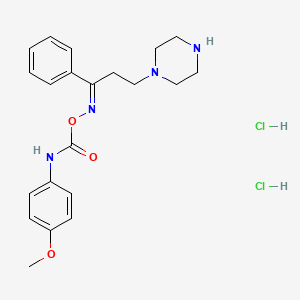
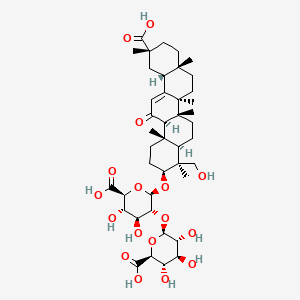
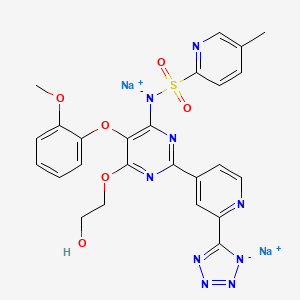
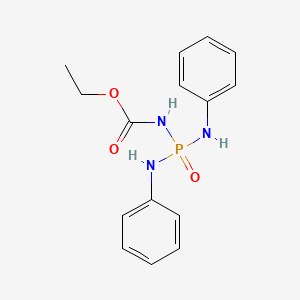
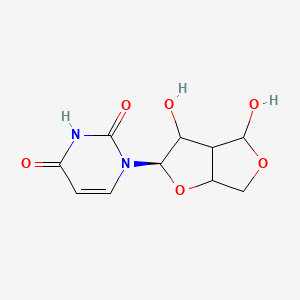
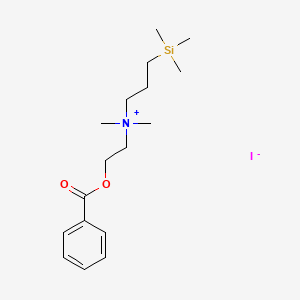
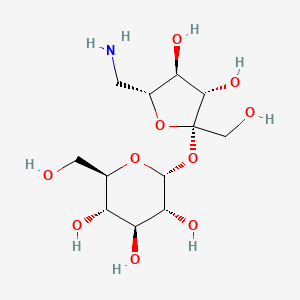
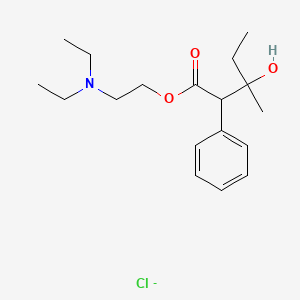
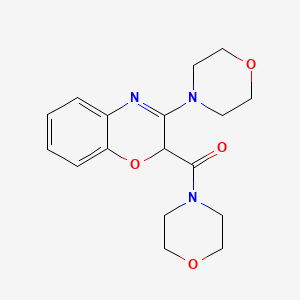
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)
